molecular formula C18H23FN2O B247501 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine

1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine

Katalognummer: B247501
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: IMZQLEVGXDYZTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential therapeutic applications. CPP-109 is a derivative of the drug called vigabatrin, which is used to treat epilepsy. CPP-109 has been found to inhibit the enzyme called GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. This inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which can have therapeutic effects on various neurological and psychiatric disorders.

Wirkmechanismus

The mechanism of action of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 involves the inhibition of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. An increase in GABA levels can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound-109 has been found to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to a decrease in neuronal activity and a reduction in anxiety and seizures. This compound-109 has also been found to enhance cognitive function and memory in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 in lab experiments is its specificity for GABA transaminase inhibition. This allows researchers to study the effects of GABA levels on various neurological and psychiatric disorders. However, one limitation is that this compound-109 has a short half-life and requires frequent dosing, which can be challenging in some experimental designs.

Zukünftige Richtungen

There are several future directions for the research on 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109. One area of interest is its potential therapeutic applications in addiction and substance abuse disorders. This compound-109 has been found to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its efficacy in humans. Another area of interest is its potential to enhance cognitive function and memory in individuals with cognitive impairments. Additionally, the development of more potent and long-lasting GABA transaminase inhibitors could lead to improved therapeutic outcomes for various neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with piperazine to form 4-fluorobenzoylpiperazine. This compound is then reacted with 3-cyclohexen-1-ylmethylamine to form this compound-109. The synthesis of this compound-109 has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine-109 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in animal models of addiction, depression, anxiety, and epilepsy. This compound-109 has also been studied for its potential to enhance cognitive function and memory.

Eigenschaften

Molekularformel

C18H23FN2O

Molekulargewicht

302.4 g/mol

IUPAC-Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H23FN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2

InChI-Schlüssel

IMZQLEVGXDYZTL-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Kanonische SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.